N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

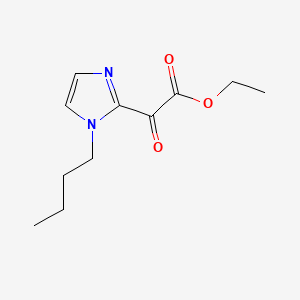

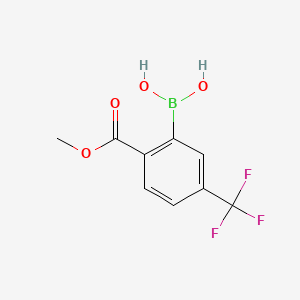

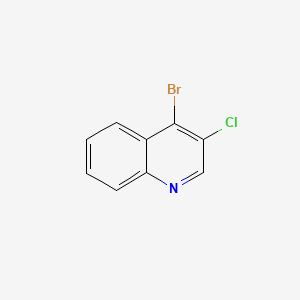

“N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a pyrimidine derivative with a boronic ester and diethylamine functional groups. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Boronic esters are compounds that contain a boronic acid ester functional group, which consists of a boron atom bonded to two oxygen atoms and one carbon atom . Diethylamine is a secondary amine with the molecular formula (C2H5)2NH .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the boronic ester and diethylamine groups attached at specific positions. The boronic ester group would introduce steric bulk, and the diethylamine would be a potential site for protonation .Chemical Reactions Analysis

As a boronic ester, this compound could participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . The pyrimidine ring could undergo electrophilic substitution reactions, and the diethylamine group could participate in acid-base reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine plays a significant role in the synthesis of fluorinated pyrimidines (FPs), which are critical in cancer treatment. The chemistry of FPs, particularly 5-Fluorouracil (5-FU), has been extensively studied for their application in treating over 2 million cancer patients annually. The synthesis methods, including the incorporation of radioactive and stable isotopes, facilitate the study of 5-FU metabolism and biodistribution. This research has led to new insights into how FPs affect nucleic acid structure and dynamics, highlighting the compound's importance in personalized medicine advancements (Gmeiner, 2020).

Catalysis in Organic Synthesis

The pyranopyrimidine core, closely related to pyrimidin-2-amine derivatives, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The development of the pyranopyrimidine scaffolds, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, relies heavily on diverse synthetic pathways facilitated by hybrid catalysts. This review covers the synthetic pathways employed for developing substituted derivatives through one-pot multicomponent reactions, emphasizing the role of organocatalysts, metal catalysts, and green solvents. Such advancements underline the critical role of pyrimidin-2-amine derivatives in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Biological and Pharmacological Effects

A comprehensive review of pyrimidine analogs, including N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, discusses their versatile scaffold with significant medicinal and biological potential. Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities. This review provides an extensive insight into clinically approved pyrimidine-containing drugs and recent reports on the broad-spectrum activities of pyrimidine analogs. Highlighting anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial activities, this review demonstrates the molecule's attractiveness as a scaffold for discovering new drugs (JeelanBasha & Goudgaon, 2021).

Direcciones Futuras

The future directions for this compound would largely depend on its intended use. If it’s being studied for potential medicinal applications, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Propiedades

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXJSBFCAMLTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675236 |

Source

|

| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

CAS RN |

1218791-45-7 |

Source

|

| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)